Product packaging for K 76 Carboxylic acid(Cat. No.:CAS No. 71117-22-1)

K 76 Carboxylic acid

Cat. No.: B1673264
CAS No.: 71117-22-1
M. Wt: 418.5 g/mol
InChI Key: XGUFMAUYGBDFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

However, based on contextual references, it may relate to a carboxylic acid derivative or a compound studied in the context of bioisosterism (e.g., ) or surface chemistry (e.g., –10). For this analysis, we assume "K 76" refers to a carboxylic acid compound with specific applications in drug design or material science. Carboxylic acids are characterized by their -COOH functional group, which confers acidity (pKa ~4–5), hydrogen-bonding capability, and reactivity in organic synthesis and biological systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O7 B1673264 K 76 Carboxylic acid CAS No. 71117-22-1

Properties

CAS No.

71117-22-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid

InChI

InChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29)

InChI Key

XGUFMAUYGBDFJS-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K 76 carboxylic acid
K 76 COOH
K-76 COONa
K-76 monocarboxylic acid
K-76 sodium carboxylate
K-76COOH
K76 COOH
K76COOH

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Bioisosteres of Carboxylic Acids
K 76 Carboxylic Acid serves as a valuable bioisostere in medicinal chemistry. Bioisosteres are compounds that have similar chemical structures but different biological properties. The carboxylic acid moiety is crucial in many pharmaceutical compounds, but its presence often leads to poor pharmacokinetic properties. K 76 can replace traditional carboxylic acids, maintaining or enhancing activity while improving pharmacokinetics and reducing toxicity .

Table 1: Comparison of Carboxylic Acid Bioisosteres

Bioisostere TypeStructure ExampleAdvantages
Tetrazoles(5-substituted)Improved solubility and stability
Cyclopentane-1,3-dioneNovel isostereEnhanced selectivity
This compoundC23H30O7Maintains hydrogen bonding capacity

Biocatalysis

Carboxylic Acid Reductases
this compound has been explored as a substrate for carboxylic acid reductases (CARs), enzymes that catalyze the reduction of carboxylic acids to alcohols. These enzymes are significant in sustainable chemistry due to their ability to convert waste fatty acids into valuable fatty alcohols. Studies have shown that CARs demonstrate high activity towards K 76, allowing for efficient biotransformations under mild conditions .

Case Study: Biotransformation using CARs
In a recent study, the application of K 76 in biocatalytic processes was evaluated by measuring the enzyme activity against various substrates. The results indicated that K 76 exhibited a favorable turnover number, highlighting its potential for industrial applications in producing alcohols from fatty acids .

Table 2: Enzyme Activity of CARs on Various Substrates

SubstrateEnzyme SourceTurnover Number (min1^{-1})
This compoundNocardia iowensis45
Fatty Acids (C2-C18)Mycobacterium marinum30
Indole-5-carboxylic acidNocardia asteroides50

Industrial Applications

This compound's unique properties make it suitable for various industrial applications, including:

  • Surfactants : Its structure allows it to function effectively as a surfactant in detergents and emulsifiers.
  • Pharmaceuticals : As a bioisostere, it can be integrated into drug formulations to enhance efficacy and reduce side effects.
  • Cosmetics : Used in formulations for skin care products due to its moisturizing properties.

Comparison with Similar Compounds

Data Tables and Research Highlights

Table 1: Surface Modification Performance on Ti-6Al-4V
Modifier Surface Energy (mJ/m²) Friction Coefficient Wear Rate (mm³/Nm)
None (bare alloy) 47 ± 2 0.18 ± 0.02 5.2 × 10⁻⁵
PFDA (carboxylic acid) 21.0 ± 0.3 0.09 ± 0.01 2.8 × 10⁻⁵
PFDPA (phosphonic acid) 9.6 ± 0.3 0.07 ± 0.01 1.2 × 10⁻⁵

Source : Adapted from , and 10.

Table 2: Acidic and Structural Properties of Bioisosteres
Compound pKa Hydrogen Bond Donors Applications
Carboxylic acid 4–5 2 Drug design, SAMs
Boronic acid 9–10 1 Protease inhibitors
Sulfonimidamide 5–6 1–2 Antibacterial agents

Source : , and 15.

Preparation Methods

Classical Synthesis from Filifolinol

The most well-documented route for synthesizing K 76 Carboxylic acid involves filifolinol, a natural product derived from Helichrysum species, as the starting material. This method leverages the spirocyclic benzofuran-cyclohexane skeleton inherent to filifolinol, functionalizing the C-7 position to introduce the carboxylic acid group.

Reaction Pathway and Conditions

The synthesis proceeds through three critical stages:

  • Skeletal Retention and Oxidation :
    Filifolinol undergoes selective oxidation at the C-7 position using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C. This step preserves the spirocyclic framework while introducing a ketone group.

  • Carboxylic Acid Formation :
    The ketone intermediate is subjected to a Jones oxidation (CrO₃ in H₂SO₄/acetone) at 20°C, converting the C-7 ketone to a carboxylic acid. The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate.

  • Purification :
    Crude this compound is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1 v/v) followed by recrystallization from methanol/water.

Key Data Table: Classical Synthesis Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC)
Oxidation to Ketone PCC, CH₂Cl₂, 0–5°C, 12 h 78 92
Jones Oxidation CrO₃, H₂SO₄, acetone, 20°C, 6 h 65 89
Recrystallization Methanol/water (4:1), −20°C, 24 h 90 99

Limitations and Byproducts

  • The Jones oxidation generates toxic chromium waste, complicating industrial scaling.
  • Competing epoxidation at the benzofuran double bond occurs in 8–12% yields, necessitating rigorous purification.

Alternative Synthetic Routes

Modular Assembly via Acylation-Cyclization (Patent CN103739541B)

A multistep synthesis for a structurally related Complement inhibitor intermediate involves:

  • Reduction of N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine using SnCl₂·2H₂O in ethanol.
  • Acylation with 5-bromovaleryl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.
  • Cyclization using KOH or lithium tert-butoxide to form the pyridone core.

Though developed for a different target, this route highlights methodologies adaptable to this compound synthesis, particularly in managing steric hindrance during cyclization.

Optimization of C-7 Functionalization

Modifying the C-7 substituent significantly impacts bioactivity. The 7-trifluoromethyl derivative of this compound, for instance, exhibits a 5.7-fold lower IC₅₀ (100 μM vs. 570 μM) in classical Complement pathway inhibition.

Synthesis of Analogues

  • Trifluoromethyl Derivative :
    Filifolinol is treated with trifluoroacetic anhydride (TFAA) before oxidation, introducing a CF₃ group at C-7.
  • Ethyl Ester Prodrug :
    this compound is esterified with ethanol using DCC/DMAP, enhancing oral bioavailability.

Industrial-Scale Challenges

Solvent and Catalyst Selection

  • Classical Route : Dichloromethane and acetone are problematic due to toxicity and flammability. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) are under investigation.
  • Catalyst Recycling : Chromium-based oxidants are non-recoverable, driving interest in enzymatic oxidation systems (e.g., laccase-TEMPO).

Yield Improvements

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 min for Jones oxidation) improves throughput.
  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps, boosting overall yield to 72% from batch-mode 65%.

Q & A

Q. What is the mechanism by which K 76 Carboxylic acid inhibits complement-mediated responses in tumor models?

this compound acts as a selective inhibitor of the complement system, specifically blocking the formation of tumor cell chemokines by targeting key enzymatic pathways involved in complement activation. Experimental studies suggest it interferes with the C5 convertase complex, preventing the cleavage of C5 into pro-inflammatory anaphylatoxins (e.g., C5a) and membrane attack complexes (MAC) . To validate this mechanism, researchers should:

  • Use in vitro complement activation assays (e.g., ELISA-based C5a quantification).
  • Apply flow cytometry to assess MAC deposition on tumor cell surfaces.
  • Compare results with negative controls (e.g., serum treated with complement inhibitors like Eculizumab) .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves multi-step organic reactions, such as:

Carboxylation of precursor molecules (e.g., via Kolbe-Schmitt or Grignard reactions).

Purification using column chromatography (silica gel, ethyl acetate/hexane gradients).

Characterization via NMR and mass spectrometry to confirm structural integrity .
Critical considerations:

  • Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts.
  • Validate purity (>95%) using HPLC with UV detection at 210–260 nm .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Hemolytic assays : Measure inhibition of complement-mediated red blood cell lysis.
  • Cell migration assays : Assess chemokine blockade in tumor cell lines (e.g., MDA-MB-231).
  • Western blotting : Quantify downstream signaling proteins (e.g., NF-κB) to confirm pathway inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from differences in:

  • Assay conditions (e.g., serum source, incubation time).
  • Compound solubility (use DMSO stocks ≤0.1% to avoid solvent interference).
  • Data normalization methods (e.g., Z-factor correction for high-throughput screens).
    Methodological steps :

Replicate experiments using standardized protocols (e.g., Human Serum Complement Kit from commercial suppliers).

Perform dose-response curves with triplicate measurements.

Apply statistical models (e.g., nonlinear regression) to calculate IC₅₀ with 95% confidence intervals .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., polyethylene glycol) to enhance solubility.
  • Formulation testing : Use liposomal encapsulation to improve bioavailability.
  • In vivo PK/PD modeling : Monitor plasma half-life and tissue distribution in murine models via LC-MS/MS .
    Validation : Compare AUC (Area Under the Curve) and Cmax values between modified and parent compounds.

Q. How should researchers design experiments to assess off-target effects of this compound?

  • Broad-spectrum kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition of 100+ kinases.
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.
  • In silico docking studies : Predict binding affinities to non-complement targets (e.g., using AutoDock Vina) .

Methodological Guidance

Q. What protocols ensure reproducibility in complement inhibition assays with this compound?

  • Standardize serum sources : Use pooled human serum from ≥5 donors to minimize variability.
  • Include internal controls : Add heat-inactivated serum (56°C, 30 min) to confirm complement dependency.
  • Document reagent lot numbers and storage conditions (−80°C for serum, −20°C for compound stocks) .

Q. How can researchers validate the specificity of this compound for complement pathways?

  • Gene knockout models : Use CRISPR-Cas9 to delete complement genes (e.g., C5) in cell lines.
  • Rescue experiments : Reintroduce functional C5 via transfection and test compound efficacy.
  • Cross-inhibition assays : Compare activity against other complement inhibitors (e.g., Compstatin) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Four-parameter logistic (4PL) regression to model sigmoidal curves.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size (α = 0.05, β = 0.2) .

Data Presentation and Ethics

Q. How should researchers address conflicting results between in vitro and in vivo efficacy data?

  • Reconcile using PK/PD modeling : Assess whether in vivo concentrations match in vitro IC₅₀.
  • Evaluate tissue penetration : Measure compound levels in target tissues via mass spectrometry.
  • Publish negative results transparently to avoid publication bias .

Q. What ethical guidelines apply to using this compound in animal studies?

  • Follow ARRIVE 2.0 guidelines for reporting animal experiments.
  • Obtain IACUC approval for protocols involving tumor xenografts or immune modulation.
  • Monitor welfare endpoints (e.g., tumor burden ≤10% body weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K 76 Carboxylic acid
Reactant of Route 2
K 76 Carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.